3-Thienylmethylamine

CAS No.: 27757-86-4

Cat. No.: VC1738191

Molecular Formula: C5H7NS

Molecular Weight: 113.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 27757-86-4 |

|---|---|

| Molecular Formula | C5H7NS |

| Molecular Weight | 113.18 g/mol |

| IUPAC Name | thiophen-3-ylmethanamine |

| Standard InChI | InChI=1S/C5H7NS/c6-3-5-1-2-7-4-5/h1-2,4H,3,6H2 |

| Standard InChI Key | DUDAKCCDHRNMDJ-UHFFFAOYSA-N |

| SMILES | C1=CSC=C1CN |

| Canonical SMILES | C1=CSC=C1CN |

Introduction

Chemical Properties and Structure

Basic Information

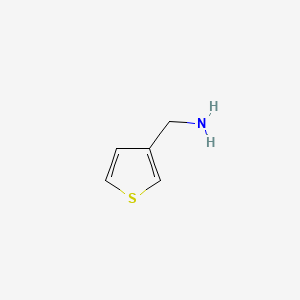

3-Thienylmethylamine has a molecular formula of C5H7NS with a molecular weight of 113.18 g/mol . The structure consists of a five-membered thiophene ring with a methylamine group (-CH2NH2) attached at the 3-position. The compound is characterized by both aromatic properties from the thiophene ring and basic properties from the primary amine group.

Structural Identifiers

| Parameter | Value |

|---|---|

| Common Name | 3-Thienylmethylamine |

| CAS Number | 27757-86-4 |

| Molecular Formula | C5H7NS |

| Molecular Weight | 113.18 g/mol |

| SMILES | C1=CSC=C1CN |

| InChI | DUDAKCCDHRNMDJ-UHFFFAOYSA-N |

| Synonyms | Thiophen-3-ylmethanamine, 3-thiophenemethanamine, 3-(aminomethyl)thiophene, (Thien-3-yl)methylamine |

Table 1: Chemical identifiers of 3-Thienylmethylamine

Physical Properties

3-Thienylmethylamine exists as a clear liquid at standard conditions with a characteristic odor typical of amines. It exhibits properties that make it suitable for various synthetic applications while requiring specific storage and handling conditions.

Physical Characteristics

| Property | Value |

|---|---|

| Physical Form | Clear liquid |

| Color | Colorless to light yellow |

| Density | 1.130 g/cm³ |

| Refractive Index | 1.5660 |

| Boiling Point | 102°C (at 15 mmHg), 186.9°C (at 760 mmHg) |

| Flash Point | 73.9°C |

| pKa | 9.57±0.29 (Predicted) |

| Water Solubility | Slightly soluble in water |

Table 2: Physical properties of 3-Thienylmethylamine

Synthesis Methods

Several methods have been developed for the synthesis of 3-Thienylmethylamine, with most approaches focusing on the reduction of corresponding nitriles or carboxylic acid derivatives.

Reduction of Thiopheneacetonitrile

The most common and efficient method for preparing 3-Thienylmethylamine involves the catalytic hydrogenation of 3-thiopheneacetonitrile. This method provides higher yields compared to other reduction techniques and is suitable for industrial-scale production .

The general procedure involves:

-

Hydrogenation of 3-thiopheneacetonitrile in a suitable solvent (ethanol, methanol, or 2-ethoxyethanol)

-

Use of catalysts like Raney nickel or Cobalt from Urushibara

-

Addition of bases like potassium carbonate, lithium hydroxide, or tetramethylammonium hydroxide

-

Reaction under hydrogen pressure between 15-50 bar (1.5-5 MPa) at temperatures around 50°C

Experimental yields reported range from 49% to 87% depending on reaction conditions .

Alternative Synthesis Routes

Other reported methods for synthesizing 3-Thienylmethylamine include:

-

Reduction with lithium aluminum hydride (LiAlH4)

-

Electrochemical reduction of nitriles

-

Sodium in butanol reduction

-

Reductive amination approaches

These methods generally produce lower yields (25-60%) compared to catalytic hydrogenation .

| Classification | Description |

|---|---|

| GHS Symbol | GHS05 (Corrosive) |

| Signal Word | Danger |

| Hazard Statements | H314-H318 (Causes severe skin burns and eye damage) |

| Risk Statements | 34 |

| Safety Statements | 26-36/37/39-45 |

| Hazard Class | Corrosive, Irritant |

| RIDADR | 2735 |

| Packing Group | III |

Table 3: Safety classification for 3-Thienylmethylamine

Applications and Research Findings

Pharmaceutical Applications

3-Thienylmethylamine serves as a valuable building block in medicinal chemistry, particularly in the synthesis of:

-

Heterocyclic compounds with potential pharmacological activity

-

Intermediates for anti-inflammatory agents

-

Building blocks for central nervous system active compounds

Synthetic Applications

The compound's versatile reactivity makes it useful in various organic transformations:

-

Nucleophilic substitution reactions

-

Formation of amides, imines, and enamines

-

Preparation of Schiff bases

-

Coupling reactions to form more complex heterocyclic systems

Research Significance

Several studies have investigated derivatives of 3-Thienylmethylamine, including:

-

Secondary amines derived from 3-Thienylmethylamine

-

Complex structures incorporating the thiophene scaffold

-

Metal complexes utilizing the coordinating ability of the amine group

Comparison with Related Compounds

Comparison with 2-Thienylmethylamine

2-Thienylmethylamine, the positional isomer of 3-Thienylmethylamine, displays similar physical properties but differs in reactivity due to the position of the aminomethyl group on the thiophene ring . The 2-position isomer generally shows higher reactivity in certain transformations due to the proximity of the amine group to the sulfur atom.

Comparison with Related Thiophene Compounds

| Compound | CAS Number | Molecular Weight | Boiling Point | Key Differences |

|---|---|---|---|---|

| 3-Thienylmethylamine | 27757-86-4 | 113.18 | 186.9°C (760 mmHg) | Base compound |

| 2-Thienylmethylamine | 27757-85-3 | 113.18 | 194.5°C (760 mmHg) | Positional isomer |

| 2-(3-Thienyl)ethylamine | 59311-67-0 | 127.21 | Not reported | Additional methylene group |

| 1-(3-Thienyl)ethanamine | 118488-08-7 | 127.21 | Not reported | Methyl group on α-carbon |

Table 4: Comparison of 3-Thienylmethylamine with related compounds

Ethylamine Derivatives

2-(3-Thienyl)ethylamine (CAS: 59311-67-0) contains an additional methylene group compared to 3-Thienylmethylamine. This structural difference results in altered pharmacological profiles and different synthetic applications . The ethylamine derivative has been investigated for its potential physiological actions, with studies indicating similarity to phenylethylamine in terms of pharmacological effects .

| Supplier | Product Number | Quantity | Purity | Price (USD) |

|---|---|---|---|---|

| TCI Chemical | T2850 | 1g | >97.0% (GC) | $135 |

| Alfa Aesar | H61487 | 1g | 97% | $164 |

| Alfa Aesar | H61487 | 5g | 97% | $644 |

| Fisher Scientific | CC13113DE | 5g | 97% | $464.95 |

Table 5: Commercial availability and pricing of 3-Thienylmethylamine

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume